molecular formula C5H2Br2IN B1530057 2,3-Dibromo-6-iodopyridine CAS No. 1806273-66-4

2,3-Dibromo-6-iodopyridine

Cat. No.: B1530057
CAS No.: 1806273-66-4
M. Wt: 362.79 g/mol
InChI Key: REOTVWUBGLDJCF-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-iodopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms at the 2nd and 3rd positions and an iodine atom at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method includes the bromination of 6-iodopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-6-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, facilitated by palladium catalysts, to form carbon-carbon bonds.

    Reduction Reactions: The halogen atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative, while reduction would yield 2,3-dibromopyridine or 6-iodopyridine, depending on the extent of reduction.

Scientific Research Applications

2,3-Dibromo-6-iodopyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology and antimicrobial research.

    Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-iodopyridine in various applications depends on its chemical reactivity. In coupling reactions, the compound acts as an electrophile, where the halogen atoms are replaced by other groups through the formation of carbon-carbon or carbon-heteroatom bonds. The presence of multiple halogens enhances its reactivity and allows for selective functionalization at different positions on the pyridine ring.

Comparison with Similar Compounds

    2,3-Dibromopyridine: Lacks the iodine atom at the 6th position, making it less versatile in certain coupling reactions.

    2,6-Dibromopyridine: Has bromine atoms at the 2nd and 6th positions, which affects its reactivity and applications.

    2-Iodo-3-bromopyridine: Similar structure but with different halogen positions, influencing its chemical behavior.

Uniqueness: 2,3-Dibromo-6-iodopyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

2,3-dibromo-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-3-1-2-4(8)9-5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOTVWUBGLDJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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